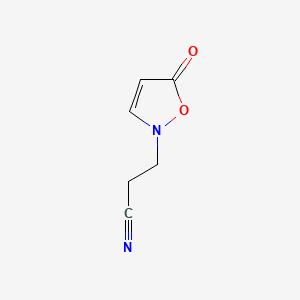
亚氨基二乙酸钴
描述
Cobalt iminodiacetate, also known as Co(IDA) , is a coordination complex that features the iminodiacetate anion (ida) as a ligand. The chemical formula for this complex is typically represented as [Co(ida)(H₂O)₂] . The iminodiacetate ligand coordinates with the cobalt(II) ion, forming a stable complex. This compound has garnered interest due to its potential catalytic activity and other properties .
Synthesis Analysis
The synthesis of Co(IDA) involves the reaction between cobalt salts (such as cobalt chloride or cobalt sulfate) and iminodiacetic acid. The iminodiacetic acid serves as the precursor for the iminodiacetate ligand. The complex can be obtained by carefully controlling the reaction conditions, such as pH and temperature. The resulting product is a blue or green crystalline solid .
Molecular Structure Analysis
The crystallographic analysis of Co(IDA) reveals its spatial arrangement. The complex typically adopts a mononuclear structure , with cobalt at the center coordinated to two water molecules and the iminodiacetate ligand. X-ray diffraction studies provide insights into bond lengths, angles, and overall geometry. The iminodiacetate ligand coordinates through its nitrogen and oxygen atoms, forming a six-membered chelate ring around the cobalt ion .
Chemical Reactions Analysis
- Catalysis of 2-Chloro-2-propen-1-ol Oligomerization : Co(IDA) has been investigated as a potential catalyst for the oligomerization of 2-chloro-2-propen-1-ol. This reaction involves the polymerization of the olefinic compound, leading to the formation of longer chains. The complex’s ability to activate the substrate and facilitate the reaction makes it an interesting candidate for industrial applications .
Physical And Chemical Properties Analysis
科学研究应用
离子交换和金属吸附
亚氨基二乙酸钴在离子交换过程和金属吸附中得到广泛应用。Arevalo 等人 (1998) 探索了铜和钴与亚氨基二乙酸螯合树脂进行离子交换的动力学,使用收缩核模型来理解这一过程 (Arevalo 等,1998)。同样,Heitner-Wirguin 和 Ben‐Zwi (1970) 研究了钴 (II) 离子从各种溶液吸附到螯合离子交换剂 Dowex A-1 上的情况,重点关注被吸附物质的结构和键合 (Heitner-Wirguin 和 Ben‐Zwi,1970)。
结构分析和晶体学
亚氨基二乙酸钴在结构分析和晶体学中也发挥了重要作用。Ng 等人 (2008) 检查了水合(亚氨基二乙酸)钴(II) 化合物的晶体结构,揭示了螯合和氢键模式的重要见解 (Ng 等,2008)。Junk 和 Smith (2002) 通过详细阐述反式-双(亚氨基二乙酸)钴酸钾(III) 的分子结构及其复杂的键合相互作用,为这一领域做出了贡献 (Junk 和 Smith,2002)。
辐射分解研究
亚氨基二乙酸钴(II) 的辐射分解一直是人们关注的主题,它提供了对辐射下反应动力学的见解。Srisankar 等人 (1984) 进行研究以了解辐射对亚氨基二乙酸钴(II) 的影响,揭示了金属离子氧化和氢提取的重要方面 (Srisankar 等,1984)。
配位化学和催化
在配位化学和催化中,亚氨基二乙酸钴发挥着关键作用。Lin 等人 (2015) 研究了钴配合物在共价有机骨架中的应用,强调了它们在催化 CO2 还原中的应用 (Lin 等,2015)。此外,Sun 等人 (2008) 探索了钴配合物作为乙烯低聚和聚合催化剂,为这些过程提出了新的模型 (Sun 等,2008)。
膜中金属离子吸附
亚氨基二乙酸钴还用于研究膜中金属离子的吸附。Konishi 等人 (1996) 证明了其在理解螯合多孔膜中金属离子的吸附行为中的应用 (Konishi 等,1996)。
属性
IUPAC Name |
2-(carboxylatomethylamino)acetate;cobalt(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Co/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLLNSPOBSJSMY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCC(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5CoNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt iminodiacetate | |
CAS RN |
13869-30-2 | |
| Record name | [N-[(Carboxy-κO)methyl]glycinato(2-)-κN,κO]cobalt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt iminodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013869302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt, [N-[(carboxy-.kappa.O)methyl]glycinato(2-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [N-(carboxymethyl)glycinato-N,O,ON]cobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)
![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)


![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B1209103.png)





![(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B1209114.png)

